4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide
Overview
Description
4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C₁₁H₈N₄O₂S₂ and a molecular weight of 292.34 g/mol . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyrimidine ring and a benzenesulfonamide moiety. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide typically involves the reaction of a pyrimidin-2-ylbenzenesulfonamide precursor with thiophosgene (CSCl₂) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and ethanol are typically used.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions include thiourea, carbamate, and thiocarbamate derivatives, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanato-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a pyrimidine ring.
4-Isothiocyanato-N-pyridin-2-ylbenzenesulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is unique due to the presence of both the pyrimidine ring and the isothiocyanate group, which confer specific reactivity and biological activity. The pyrimidine ring enhances its potential as a pharmacophore in drug design, while the isothiocyanate group provides a reactive site for covalent modification of biomolecules .
Properties
IUPAC Name |
4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S2/c16-19(17,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)14-8-18/h1-7H,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFQEQYOQGXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214125 | |
Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64047-46-7 | |
Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC403393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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